6-Aminopyridine-3-thiol

Description

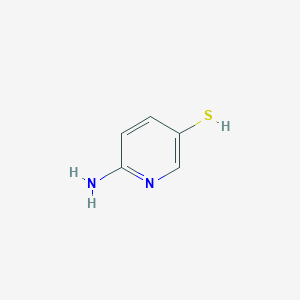

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-aminopyridine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-5-2-1-4(8)3-7-5/h1-3,8H,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEMAVZZEFLRIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Aminopyridine 3 Thiol and Its Functional Analogs

Established Synthetic Routes and Precursors to 6-Aminopyridine-3-thiol

Established methods for the synthesis of this compound primarily rely on the functionalization of aminopyridine precursors. These routes often involve multiple steps, including electrophilic substitution and subsequent chemical transformations.

Thiocyanation and Hydrolysis Routes

A prevalent method for synthesizing aminopyridine thiols involves the thiocyanation of an aminopyridine precursor, followed by hydrolysis of the resulting thiocyanate (B1210189). gouni.edu.ngconscientiabeam.com This two-step process is a cornerstone in the production of these valuable intermediates.

The initial step, thiocyanation, introduces a thiocyanate (-SCN) group onto the pyridine (B92270) ring. This is typically achieved by treating the aminopyridine with a thiocyanating agent. For instance, 2-aminopyridine (B139424) can be converted to 2-amino-3-thiocyanatopyridine. gouni.edu.ng The position of thiocyanation is influenced by the substitution pattern on the pyridine ring. Electron-releasing groups on the 3-aminopyridine (B143674) ring, for example, direct thiocyanation to the 2-position. tandfonline.com

Following thiocyanation, the intermediate thiocyanatopyridine undergoes alkaline hydrolysis to yield the desired aminopyridine thiol. gouni.edu.ngconscientiabeam.com This is commonly carried out by refluxing the compound in a sodium hydroxide (B78521) solution, followed by neutralization with an acid like acetic acid. gouni.edu.ng This method has been successfully used to produce 2-aminopyridine-3-thiol (B8597) in good yield. gouni.edu.ng

| Precursor | Reagents | Intermediate | Product | Reference |

| 2-Aminopyridine | 1. Bromine, Methanol, Sodium Carbonate2. Potassium Thiocyanate | 2-Amino-3-thiocyanatopyridine | 2-Aminopyridine-3-thiol | gouni.edu.ng |

| 3-Aminopyridines with 6-position electron-releasing groups | Thiocyanating agent | 2-Thiocyanato-3-aminopyridine derivative | Corresponding aminopyridine thiol | tandfonline.com |

| 2-Amino-6-picoline | Thiocyanating agent, then hydrolysis | Not specified | 6-Methyl-2-aminopyridine-3-thiol | researchgate.net |

Condensation Reactions Involving this compound

Once synthesized, this compound serves as a versatile building block in condensation reactions to create more complex heterocyclic systems. A notable example is its reaction with 2,3-dichloro-1,4-naphthoquinone. gouni.edu.ngresearchgate.netconscientiabeam.com

This reaction, typically catalyzed by a base such as anhydrous sodium carbonate in a solvent mixture like benzene (B151609) and DMF, leads to the formation of aza-angular phenothiazine (B1677639) rings. gouni.edu.nggouni.edu.ng For example, the condensation of 2-aminopyridine-3-thiol with 2,3-dichloro-1,4-naphthoquinone yields 6-chloro-11-azabenzo[a]phenothiazin-5-one. gouni.edu.ngresearchgate.netconscientiabeam.com This tetracyclic compound can further react with another molecule of 2-aminopyridine-3-thiol in an alkaline medium to produce a hexacyclic system, 6,15-diazabenzo[a] tandfonline.comnih.govbenzothiazino[3,2-c]phenothiazine. researchgate.net

These condensation reactions are crucial for the synthesis of novel phenothiazine derivatives, which are investigated for their potential as dyes and antioxidants. researchgate.netresearchgate.net

Development of Novel Synthetic Strategies for this compound

Research into the synthesis of aminopyridines continues to evolve, with a focus on developing milder and more regioselective methods. One novel strategy involves the use of a cyclic dihydrothiazolopyridinium salt, prepared from the alkylation of 2-mercaptopyridine (B119420) with 1,2-dibromoethane. nih.gov This salt serves as a precursor to 2-aminopyridines by reacting with primary or secondary amines under mild, often solvent-free, conditions. nih.gov This approach offers a regioselective route to pyridyl C(2)-N bond formation, potentially avoiding the competing addition to the C(4) position that can occur with other methods. nih.gov While not directly producing this compound, this strategy highlights the ongoing efforts to create more efficient and selective pathways to functionalized aminopyridines.

Strategies for Derivatization and Functionalization of the Pyridine, Amino, and Thiol Moieties

The functionalization of this compound and its analogs is key to expanding their chemical diversity and potential applications. Strategies exist to modify the pyridine ring, the amino group, and the thiol group.

The pyridine ring itself can be functionalized through various C-H functionalization reactions, although achieving regioselectivity, particularly at the meta position (C3 or C5), can be challenging. researchgate.netresearchgate.net Recent advances have utilized N-functionalized pyridinium (B92312) salts under visible light conditions to achieve site-selective additions. acs.org

The amino group of aminopyridines can be derivatized through reactions such as acylation, alkylation, and arylation. google.com For example, the amino group can be substituted with aromatic groups or transformed into amides or sulfonamides. google.com The thiol group is also a versatile handle for functionalization. It can undergo S-alkylation, S-arylation, and oxidation to form disulfides or sulfonic acids. The thiol group's nucleophilicity makes it a key site for condensation reactions, as seen in the synthesis of phenothiazine derivatives. gouni.edu.ngresearchgate.netconscientiabeam.com

Stereochemical Control and Regioselectivity in Aminopyridine Thiol Synthesis

Achieving stereochemical control and regioselectivity is a critical aspect of synthesizing complex molecules derived from aminopyridine thiols.

Regioselectivity is a significant consideration in the initial synthesis of the aminopyridine thiol. The position of the incoming thiol or thiocyanate group is directed by the existing substituents on the pyridine ring. As mentioned earlier, electron-releasing groups on 3-aminopyridine direct thiocyanation to the 2-position. tandfonline.com Similarly, in the functionalization of the pyridine ring, the inherent electronic properties of the heterocycle favor reactions at the C2 and C4 positions. researchgate.net Achieving meta-functionalization often requires specific strategies like the use of directing groups or dearomatization-rearomatization sequences. researchgate.net

Stereochemical control becomes particularly relevant when chiral centers are introduced into the molecule. While the synthesis of this compound itself does not typically involve the creation of stereocenters, subsequent derivatization reactions can. For instance, in radical cascade reactions used to construct complex heterocyclic structures, controlling the stereochemistry of acyclic radical intermediates is a significant challenge. nih.gov Recent research has shown that synergistic control using N-heterocyclic carbene (NHC)-boryl radicals and a thiol catalyst or a Lewis acid can enable diastereodivergent synthesis, offering a switch in stereoselectivity. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. rasayanjournal.co.inunivpancasila.ac.id These approaches focus on using safer solvents, reducing waste, and employing energy-efficient methods.

For the synthesis of pyridine derivatives, several green methods have been explored. These include:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields. rasayanjournal.co.inmdpi.com

Ultrasonic irradiation: Sonication can also accelerate reactions and is often used in catalyst-free, one-pot syntheses in aqueous media. mdpi.com

Solvent-free reactions: Conducting reactions without a solvent, or in environmentally benign solvents like water, reduces waste and potential toxicity. rasayanjournal.co.inmdpi.com

Catalyst-free methods: The development of reactions that proceed efficiently without a catalyst simplifies purification and avoids the use of often toxic or expensive metals. mdpi.com

Multicomponent reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. rasayanjournal.co.in

While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in the provided context, the broader trends in the synthesis of pyridines and other heterocycles suggest a move towards these more sustainable practices. rasayanjournal.co.inunivpancasila.ac.id

Chemical Reactivity and Mechanistic Investigations of 6 Aminopyridine 3 Thiol

Reactivity of the Thiol Group: Oxidation and Sulfur-Centered Reactions

The thiol (-SH) group is a prominent site of reactivity in 6-aminopyridine-3-thiol, readily undergoing oxidation and other reactions centered on the sulfur atom. smolecule.comsmolecule.com

The thiol group of this compound can be oxidized to form a disulfide linkage (-S-S-). smolecule.com This reaction typically proceeds in the presence of mild oxidizing agents. For instance, the oxidation of thiols to disulfides can be achieved using dimethyl sulfoxide (B87167) (DMSO) catalyzed by dichlorodioxomolybdenum(VI). organic-chemistry.org Another method involves reacting thiols with hydrogen peroxide in the presence of an iodide ion or iodine catalyst. organic-chemistry.org These reactions are significant as they can link two molecules of this compound or connect it to other thiol-containing molecules. Mechanistic studies have shown that the formation of disulfides from thiols can occur via an anodic oxidation process where the thiol is completely converted to the corresponding disulfide. acs.org

Table 1: Examples of Thiol to Disulfide Oxidation Methods

| Oxidizing Agent/Catalyst | Conditions | Reference |

|---|---|---|

| Dimethyl sulfoxide (DMSO) / Dichlorodioxomolybdenum(VI) | Mild conditions | organic-chemistry.org |

| Hydrogen peroxide / Iodide ion or Iodine | - | organic-chemistry.org |

Further oxidation of the thiol group can lead to the formation of sulfonic acids (-SO3H) or sulfoxides. smolecule.comsmolecule.com The oxidation of thiols to sulfonic acids can be carried out using organic hydroperoxides with a molybdenum-containing catalyst. google.com Another effective reagent system for this conversion is Oxone®/NaHCO3 in a mixture of acetonitrile (B52724) and water. researchgate.net The mechanism for the oxidation of thiols to sulfonic acids with Oxone® is suggested to proceed through electron transfer steps, with the formation of a disulfide intermediate at low conversions. researchgate.net

The oxidation of aminopyridine-3-thiol derivatives with hydrogen peroxide (H2O2) has been shown to produce the corresponding sulfoxide. researchgate.netgouni.edu.ng This transformation highlights the susceptibility of the sulfur atom to oxidation, a property that can be harnessed in various synthetic applications.

Reactivity of the Amino Group: Nucleophilic and Electrophilic Transformations

The amino (-NH2) group in this compound provides a site for both nucleophilic and electrophilic reactions, contributing significantly to the molecule's chemical versatility. smolecule.com

The amino group itself can be subject to reduction, although this is less common than reactions where it acts as a nucleophile. smolecule.comevitachem.com More frequently, the amino group participates in nucleophilic substitution reactions. evitachem.comgacariyalur.ac.in In these reactions, the lone pair of electrons on the nitrogen atom attacks an electrophilic center, leading to the displacement of a leaving group. gacariyalur.ac.in For instance, the amino group can react with alkyl halides, where it displaces the halide ion. gacariyalur.ac.in

The formation of N-alkyl pyridinium (B92312) salts has been utilized to enhance the nucleophilic addition of amines to the C(2) position of the pyridine (B92270) ring. nih.gov This strategy, however, can sometimes lead to competing addition at the C(4) position, depending on the substitution pattern. nih.gov

The amino group of this compound can also engage in nucleophilic addition reactions, particularly with carbonyl compounds. The reaction of a primary amine with an aldehyde or ketone leads to the formation of an imine (a compound containing a C=N double bond) through a series of steps. libretexts.orgksu.edu.sa This process begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer to form a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine yields the imine. libretexts.org

The pH of the reaction medium plays a crucial role in imine formation. The dehydration step is typically fast at a pH below 3-4, but its rate decreases as the pH increases. libretexts.org

Pyridine Ring Reactivity: Aromatic Substitution Patterns

The pyridine ring in this compound is an aromatic system that can undergo substitution reactions. However, its reactivity differs significantly from that of benzene (B151609). The nitrogen atom in the pyridine ring is electronegative, which deactivates the ring towards electrophilic aromatic substitution, making such reactions less favorable than in benzene. alchempharmtech.comuoanbar.edu.iq The reactivity of pyridine is often compared to that of nitrobenzene. alchempharmtech.com

Electrophilic attack on the pyridine ring, when it does occur, is generally directed to the 3-position, as the intermediates for substitution at the 2- and 4-positions are less stable due to the positive charge accumulating on the nitrogen atom. uoanbar.edu.iq

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2- and 4-positions. abertay.ac.uk This increased reactivity is due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The presence of a good leaving group at these positions facilitates the substitution. Halopyridines, for example, readily undergo nucleophilic substitution at the 2- and 4-positions. abertay.ac.uk

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Dichlorodioxomolybdenum(VI) |

| Dimethyl sulfoxide |

| Hydrogen peroxide |

| Nitrobenzene |

| Oxone® |

Tautomeric Equilibria and Their Influence on Reactivity

The chemical behavior of this compound is intrinsically linked to the tautomeric forms it can adopt. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a crucial role in the reactivity of heterocyclic compounds. In the case of this compound, several tautomeric forms are possible due to the presence of the amino and thiol functional groups on the pyridine ring. These include the aminopyridine-thiol form, the zwitterionic pyridinium-thiolate form, and the iminopyridine-thione form.

In the solid state, X-ray crystallography studies have shown that this compound exists as a planar molecule in the thiol form. nih.gov The crystal structure is stabilized by a pair of hydrogen-bond interactions between the amino group of one molecule and the ring nitrogen atom of a neighboring molecule. nih.gov

However, in solution, the equilibrium can shift. For six-membered aromatic heterocycles containing a thiol group, the thione tautomer is often favored, especially in polar solvents. quimicaorganica.org This is due to the greater stability of the amide-like resonance in the pyridinethione structure. The nature of the solvent can significantly influence the position of the tautomeric equilibrium by its ability to form hydrogen bonds with the different tautomers. quimicaorganica.org

The main tautomeric equilibria for this compound are illustrated below:

Table 1: Possible Tautomeric Forms of this compound

| Tautomer Name | Chemical Structure | Key Features |

| This compound | Aromatic thiol form. | |

| 6-Imino-1,6-dihydropyridine-3-thiol | Non-aromatic imine form. | |

| 6-Aminopyridin-1-ium-3-thiolate | Zwitterionic form. | |

| 3-Mercapto-pyridin-6(1H)-imine | Non-aromatic imine form. |

The position of these equilibria has a profound effect on the molecule's reactivity. The amino-thiol tautomer, with its nucleophilic amino and thiol groups, will react differently than the zwitterionic or imino-thione forms. For instance, electrophilic attack on the amino tautomer is predicted to occur at the ring nitrogen atom. chimia.ch In contrast, the imino tautomer would be more susceptible to electrophilic attack at the exocyclic nitrogen atom. chimia.ch The nucleophilicity of the sulfur atom is also dependent on the tautomeric form, with the thiolate in the zwitterionic form being a stronger nucleophile than the neutral thiol group.

Reaction Kinetics and Thermodynamic Aspects of Transformations Involving this compound

The reaction kinetics and thermodynamics of this compound are dictated by the interplay of its functional groups and the prevailing tautomeric form. While specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature, the principles governing the reactivity of aminopyridines and thiols provide a framework for understanding its behavior.

The amino group can undergo reactions typical of aromatic amines, such as diazotization, acylation, and alkylation. The thiol group, being a soft nucleophile, is reactive towards soft electrophiles and can readily undergo alkylation, acylation, and oxidation to form disulfides, sulfenic acids, sulfinic acids, or sulfonic acids. The pyridine ring itself can participate in electrophilic and nucleophilic aromatic substitution reactions, with the positions of substitution being influenced by the directing effects of the amino and thiol substituents.

The kinetics of reactions involving the thiol group are highly pH-dependent. The rate of thiol-disulfide exchange reactions, for example, increases with pH as the more nucleophilic thiolate anion becomes the dominant species. nih.gov The kinetics of reactions involving tertiary amines as catalysts for the reaction of isocyanates with thiols have been shown to be first order with respect to the concentrations of the isocyanate, thiol, and tertiary amine. researchgate.net

Thermodynamic studies of related systems, such as the bioconjugation reactions of thiols, have been investigated computationally. mdpi.com These studies provide insights into the free energy changes associated with various thiol modifications. For instance, the tautomerization of 2-pyridinethiol to pyridine-2(1H)-thione significantly affects the thermodynamics of thiol-disulfide exchange reactions. mdpi.com

The following table provides hypothetical kinetic and thermodynamic parameters for representative reactions that this compound could undergo, based on data for similar classes of compounds. It is important to note that these are illustrative values and actual experimental data may vary.

Table 2: Illustrative Kinetic and Thermodynamic Data for Reactions of this compound

| Reaction Type | Reactant | Product | Rate Constant (k) | ΔG° (kJ/mol) |

| S-Alkylation | Isopropyl iodide | S-Isopropyl derivative | (Not available) | (Exergonic) |

| S-Acylation | Acetyl chloride | S-Acetyl derivative | (Not available) | (Exergonic) |

| Disulfide Formation | Air (O₂) | Dimer (Disulfide) | (Slow) | (Spontaneous) |

| N-Acylation | Acetic anhydride | N-Acetyl derivative | (Not available) | (Exergonic) |

In-depth Analysis of this compound Reveals Scant Data on Coordination Chemistry

Despite significant interest in the coordination chemistry of pyridinethiol and aminopyridine ligands for developing novel materials and therapeutic agents, a comprehensive review of scientific literature reveals a notable scarcity of specific research on the coordination complexes of this compound. While the foundational compound itself has been synthesized and its crystal structure elucidated, detailed studies on its behavior as a ligand in forming metal complexes are largely absent from the available public-domain research.

The molecular structure of this compound, featuring both a nitrogen atom within the pyridine ring and a sulfur atom in the thiol group, alongside an amino group, suggests its potential to act as a versatile ligand. researchgate.net These donor sites, specifically the pyridine nitrogen and the thiol sulfur (N,S-donors), are well-known to participate in the formation of stable chelate rings and extended bridged structures with a variety of metal ions.

In theory, the principles of ligand design would predict that this compound could engage in several coordination modes. Chelating coordination , where the ligand binds to a single metal center through both the pyridine nitrogen and the deprotonated thiol sulfur, would be an expected and highly stable arrangement. This is a common feature for ligands containing both N and S donor atoms. Additionally, the potential for bridging coordination exists, where the ligand could link two or more metal centers. This could occur through the sulfur atom acting as a bridge, or potentially involving the amino group in more complex arrangements, leading to the formation of polynuclear complexes or coordination polymers.

However, a thorough search for published research provides no specific examples or detailed studies on the synthesis and characterization of either transition metal or main group metal complexes featuring this compound as a ligand. Consequently, there is no empirical data available in the reviewed literature to populate tables with bond lengths, bond angles, or spectroscopic data for such complexes. Similarly, the exploration of supramolecular assemblies directed by the coordination of this specific ligand has not been documented in the accessible scientific papers.

While the broader classes of aminopyridines and thiols have been extensively studied as ligands, forming a wide array of coordination compounds with interesting properties and applications, this body of knowledge cannot be directly extrapolated to provide specific, scientifically validated information on the coordination chemistry of this compound. The unique electronic and steric effects arising from the specific substitution pattern of the amino and thiol groups on the pyridine ring would undoubtedly influence its coordination behavior in ways that can only be determined through dedicated experimental investigation.

At present, the scientific community awaits detailed research to unlock the potential of this compound in coordination chemistry. Future studies would need to focus on the systematic synthesis and characterization of its metal complexes to understand its coordination preferences and to explore the properties of the resulting materials.

Coordination Chemistry of 6 Aminopyridine 3 Thiol As a Ligand

Electron Transfer Processes and Redox Behavior in Metal Complexes

The electron transfer properties and redox behavior of metal complexes containing 6-aminopyridine-3-thiol are governed by the interplay of the metal center, the pyridine (B92270) ring, the amino substituent, and the thiol group. While specific, detailed electrochemical studies on discrete molecular complexes of this compound are not extensively documented in peer-reviewed literature, the redox characteristics can be inferred from the behavior of analogous metal-thiolate and metal-aminopyridine systems.

The this compound ligand can participate in redox processes in several ways. The sulfur atom of the thiol group is redox-active and can be oxidized. The pyridine ring, influenced by the electron-donating amino group, can also play a role in mediating electron transfer between the metal and other species. The metal ion itself is often the primary site of redox activity, with its potential being modulated by the ligand's electronic properties.

In related systems, such as copper-thiolate centers in proteins and synthetic analogs, the highly covalent nature of the copper-thiolate bond is a key feature in facilitating efficient electron transfer. illinois.edu The redox potential of these centers is finely tuned by the coordination environment. Similarly, for complexes of this compound, the nature of the metal-sulfur bond is expected to be a dominant factor in their electrochemical behavior.

The amino group at the 6-position of the pyridine ring is an electron-donating group. This electronic contribution increases the electron density on the pyridine ring and, by extension, on the coordinated metal center. This generally makes the metal center easier to oxidize (a more negative redox potential) compared to complexes with unsubstituted pyridine-thiol ligands. Studies on other substituted pyridine complexes have demonstrated that the electronic nature of the substituents provides a means to regulate the redox potential of the metal center. nih.gov

Table 1: Anticipated Redox Characteristics of Metal Complexes of this compound

| Metal Ion | Expected Redox Process | Influence of Ligand Functional Groups |

| Copper(I/II) | Cu(I) ↔ Cu(II) + e⁻ | The soft thiol donor stabilizes the softer Cu(I) state. The amino group's electron-donating nature may favor the Cu(II) state, leading to a tunable redox potential. illinois.edunih.gov |

| Iron(II/III) | Fe(II) ↔ Fe(III) + e⁻ | The amino group is expected to lower the Fe(III)/Fe(II) redox potential, making the Fe(II) state more stable against oxidation. nih.gov |

| Nickel(II/III) | Ni(II) ↔ Ni(III) + e⁻ | The strong sigma-donating character of the thiol and amino groups would likely stabilize the higher oxidation state, though the specific potential would depend on the coordination geometry. piscience.orgfrontiersin.org |

| Cobalt(II/III) | Co(II) ↔ Co(III) + e⁻ | Similar to iron, the electron-donating nature of the ligand would be expected to make the Co(II) state more accessible and lower the Co(III)/Co(II) potential. odu.edu |

It is important to note that this table represents expected trends based on established principles in coordination chemistry, and experimental verification through techniques like cyclic voltammetry would be necessary to determine the precise redox potentials and electron transfer kinetics for specific metal complexes of this compound.

Applications in Advanced Chemical Synthesis and Materials Science

6-Aminopyridine-3-thiol as a Building Block in Organic and Heterocyclic Synthesis

The strategic placement of amino and thiol groups on the pyridine (B92270) ring makes this compound a valuable precursor for the synthesis of a wide array of heterocyclic compounds. These functional groups offer multiple reactive sites for cyclization and condensation reactions, leading to the formation of novel and synthetically challenging molecular architectures.

Construction of Diverse Heterocyclic Ring Systems

The reactivity of this compound allows for its use in the synthesis of various fused heterocyclic systems. For instance, derivatives of aminopyridine-thiol can react with α-haloketones to yield thieno[2,3-b]pyridine (B153569) derivatives. researchgate.net This transformation typically proceeds through the initial S-alkylation of the thiol group, followed by an intramolecular cyclization.

Furthermore, the reaction of this compound with dicarbonyl compounds or their equivalents provides a straightforward route to other fused heterocycles. The specific outcome of these reactions is often dependent on the nature of the dicarbonyl compound and the reaction conditions employed. For example, the reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. researchgate.net These synthetic strategies highlight the versatility of this compound in generating a library of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Synthesis of Polycyclic and Fused Ring Systems (e.g., Phenothiazine (B1677639) Derivatives)

A significant application of this compound is in the synthesis of polycyclic and fused ring systems, most notably phenothiazine derivatives. Phenothiazines are an important class of heterocyclic compounds with a wide range of biological and industrial applications. The condensation of 2-aminopyridine-3-thiol (B8597) with 2,3-dichloro-1,4-naphthoquinone under alkaline catalyzed conditions leads to the formation of 6-chloro-11-azabenzo[a]phenothiazine-5-one. acs.orgunife.it This reaction serves as a key step in the construction of more complex, non-linear phenothiazine architectures.

Further elaboration of these phenothiazine cores is possible. For instance, the synthesized 6-chloro-11-azabenzo[a]phenothiazine-5-one can undergo a second condensation with another molecule of 2-aminopyridine-3-thiol to produce a hexacyclic system, 6,15-diazabenzo[a] researchgate.nettandfonline.combenzothiazino[3,2-c]phenothiazine. acs.orgunife.it

| Reactants | Product | Reference |

| 2-Aminopyridine-3-thiol, 2,3-Dichloro-1,4-naphthoquinone | 6-Chloro-11-azabenzo[a]phenothiazine-5-one | acs.orgunife.it |

| 6-Chloro-11-azabenzo[a]phenothiazine-5-one, 2-Aminopyridine-3-thiol | 6,15-Diazabenzo[a] researchgate.nettandfonline.combenzothiazino[3,2-c]phenothiazine | acs.orgunife.it |

Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Derivatives of this compound have proven to be valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryls and other conjugated systems.

In a notable example, 6-chloro-11-azabenzo[a]phenothiazinone, synthesized from 2-aminopyridine-3-thiol, was successfully coupled with various arylphenylboronic acids. tandfonline.com This reaction, facilitated by a palladium catalyst system, resulted in the formation of 6-aryl-11-azabenzo[a]phenothiazine-5-one derivatives. tandfonline.com This demonstrates that the heterocyclic scaffold derived from this compound is stable under the conditions of Suzuki-Miyaura coupling and can be further functionalized to access a wider range of complex molecules. The ability to introduce diverse aryl groups at the 6-position of the phenothiazine core opens up avenues for tuning the electronic and photophysical properties of these compounds for applications in materials science.

Catalytic Applications in Chemical Transformations

The presence of both a Lewis basic pyridine nitrogen and a potentially coordinating thiol group suggests that this compound and its derivatives could have applications in catalysis, both as organocatalysts and as ligands for metal-based catalysts.

Organocatalysis and Non-Metal Catalysis

While the field of organocatalysis has seen significant growth, with aminopyridines and thiols being recognized as potential catalytic motifs, specific examples detailing the use of this compound as a primary organocatalyst are not extensively documented in the reviewed literature. Theoretical studies have explored the potential of 2-aminopyridine (B139424) motifs in bifunctional catalysts, often in combination with other functional groups like ureas or thioureas. acs.org However, experimental validation of this compound itself as a standalone organocatalyst for specific transformations remains an area for future investigation. The combination of a basic amino group and a soft nucleophilic thiol group within the same molecule presents an interesting platform for the development of novel bifunctional organocatalysts.

Catalysis in Redox Chemistry

While direct use of this compound as a standalone redox catalyst is not extensively documented, its derivatives are integral to materials that exhibit significant redox-catalytic properties. The thiol and amino functionalities serve as reactive handles to synthesize larger, complex molecules, particularly phenothiazine-type structures, which are known for their redox activity.

Research has demonstrated that phenothiazine derivatives synthesized from aminopyridine-thiol precursors can undergo reversible oxidation and reduction. For instance, certain azaphenothiazinones can be reduced by agents like sodium dithionite (B78146), leading to a color-discharged, unstable base. conscientiabeam.com This reduced form readily reverts to the original oxidized state upon exposure to air. conscientiabeam.com This cycling between oxidized and reduced states is a hallmark of redox catalysis, where the molecule can act as an electron mediator. rsc.org The ease of oxidation of these systems, sometimes with hydrogen peroxide to form the corresponding sulphoxide, further highlights their utility in redox-active applications. researchgate.netgouni.edu.ng This property is crucial in their function as vat dyes, where the redox cycle is essential for the dyeing process. conscientiabeam.comgouni.edu.ng

The incorporation of the aminopyridine-thiol moiety into these larger systems facilitates the electron transfer processes necessary for catalysis. Organocatalysed photoredox reactions, which often involve electron transfer (ET) and can be mediated by organic dyes, represent a growing field where such functional heterocycles could be applied. beilstein-journals.org The thiol group, in particular, is known to participate in redox reactions, such as the aerobic oxidation to disulfides. beilstein-journals.org

Development of Functional Materials

This compound is a key precursor in the development of advanced functional materials, primarily due to its ability to form robust, complex heterocyclic structures.

The design of advanced materials using this compound often targets the synthesis of complex, multi-ring heterocyclic systems with specific electronic and chemical properties. A primary example is the synthesis of non-linear azaphenothiazine derivatives. conscientiabeam.comgouni.edu.ng The general synthetic strategy involves the condensation of an aminopyridine-thiol with a suitable quinone, such as 2,3-dichloro-1,4-naphthoquinone. conscientiabeam.comresearchgate.net

This reaction proceeds via an alkaline-catalyzed process under anhydrous conditions, where the thiol group acts as a nucleophile, displacing a chlorine atom on the naphthoquinone. researchgate.net Subsequent intramolecular condensation between the amino group of the pyridine ring and a carbonyl group of the quinone moiety leads to the formation of the tetracyclic azaphenothiazinone core. gouni.edu.ng

Detailed research findings illustrate this process:

The reaction between 2-aminopyridine-3-thiol and 2,3-dichloro-1,4-naphthoquinone yields 6-chloro-11-azabenzo[a]phenothiazin-5-one. conscientiabeam.comresearchgate.net

This intermediate can be further functionalized. For example, it can undergo palladium-catalyzed Suzuki coupling reactions with various arylboronic acids to attach different phenyl groups at the 6-position. conscientiabeam.com

Furthermore, the initial product can be condensed with a second molecule of aminopyridine-thiol to create even larger, more complex hexacyclic structures, such as 6,15-diazabenzo[a] nih.govsigmaaldrich.combenzothiazino[3,2-c]phenothiazine. researchgate.net

These synthetic routes demonstrate how the inherent reactivity of this compound is harnessed to construct novel materials with potential applications in electronics and pigments. gouni.edu.ngbldpharm.com

The reactive amino and thiol groups on this compound make it a suitable candidate for integration into polymeric structures, either as a monomer in polycondensation reactions or as a functional group attached to a pre-formed polymer backbone. Covalent attachment of dye molecules to polymers is a well-established method for creating functional materials. mdpi.com

The thiol group can readily participate in thiol-ene "click" reactions, a highly efficient method for post-polymerization modification. rsc.org This allows for the grafting of the aminopyridine moiety onto polymers containing vinyl groups, such as poly(methyl-vinylsiloxane). rsc.org This approach has been used to introduce other polar functional groups, including aminopyridines, onto polysiloxane backbones to create materials with high dielectric permittivity. rsc.org

Similarly, the amino group offers a route for incorporation. It can be used to form amide bonds or other linkages. For example, a methacrylated azo dye monomer was synthesized by first diazotizing 3-aminopyridine (B143674) and coupling it with a methacrylated tyramine, which was then copolymerized with N,N-dimethylacrylamide. mdpi.com This demonstrates a clear pathway for incorporating aminopyridine-based structures into polymers, imparting properties such as color and ion-complexation ability. mdpi.com The integration of this compound into polymer chains can thus be used to develop materials for applications ranging from advanced dielectrics to functional textiles.

The most prominent application of materials derived from this compound is in the field of dye and pigment chemistry. The synthesis of angular phenothiazine derivatives from this precursor leads to compounds with intense colors and properties suitable for use as vat dyes. conscientiabeam.comresearchgate.net

Vat dyes are a class of colorants that are applied to a substrate in a reduced, soluble form and are then oxidized back to their insoluble, colored state, trapping the dye within the fiber. The azaphenothiazinone derivatives synthesized from aminopyridine-thiol exhibit this exact property. conscientiabeam.com Treatment of these synthesized dyes with a reducing agent like sodium dithionite converts the carbonyl group to a hydroxyl group, resulting in a discharge of the color. gouni.edu.ng This soluble, colorless form can be applied to textiles. Upon exposure to atmospheric oxygen, it oxidizes back to the original intensely colored, insoluble pigment, permanently dyeing the material. conscientiabeam.comgouni.edu.ng

The versatility of the synthesis allows for the creation of a range of colors. By modifying the substituents on the core structure, for instance through palladium-catalyzed reactions, the electronic properties of the chromophore can be fine-tuned, altering its color. conscientiabeam.com The resulting complex heterocyclic compounds are noted for their potential use not only as dyes but also as pigments in the paint industry. gouni.edu.ngresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 6 Aminopyridine 3 Thiol and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule. photothermal.com For pyridine (B92270) and its derivatives, characteristic vibrational modes can be identified and assigned.

Infrared (IR) Spectroscopy: In the analysis of 6-aminopyridine-3-thiol and its derivatives, IR spectroscopy is instrumental in identifying key functional groups. The IR spectra of these compounds are expected to show characteristic absorption bands corresponding to:

N-H stretching vibrations of the amino group, typically appearing in the region of 3300-3500 cm⁻¹.

S-H stretching vibrations of the thiol group, which are generally weak and appear around 2550-2600 cm⁻¹.

C-H stretching vibrations of the pyridine ring, observed in the 3000-3100 cm⁻¹ range.

Pyridine ring stretching vibrations , which give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

C-N stretching vibrations .

C-S stretching vibrations .

The positions of these bands can be influenced by factors such as hydrogen bonding and the presence of other substituents on the pyridine ring. For instance, in solid-state IR spectra of related compounds like 6-thioguanine, hydrogen bonding and stacking interactions significantly affect the observed vibrational frequencies. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. photothermal.com Key features in the Raman spectra of this compound and its derivatives would include:

Pyridine ring breathing modes , which are often strong and characteristic. researchgate.net

Symmetric stretching vibrations of the pyridine ring.

C-S and S-H vibrations , which can sometimes be more readily observed in Raman than in IR spectra.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of experimental vibrational frequencies for pyridine derivatives. acs.org The combination of IR and Raman spectroscopy offers a comprehensive vibrational analysis of the molecular structure. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds in solution.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound provides information about the number, environment, and connectivity of protons in the molecule. Key expected signals include:

Aromatic protons on the pyridine ring, which would appear as distinct multiplets in the aromatic region of the spectrum. The chemical shifts and coupling constants (J-values) of these protons would be characteristic of their positions relative to the amino and thiol substituents.

Amino group protons (NH₂) , which often appear as a broad singlet. Its chemical shift can be concentration and solvent-dependent.

Thiol group proton (SH) , which typically appears as a singlet. Its chemical shift can also vary with solvent and concentration.

For example, in the ¹H-NMR spectrum of 3-aminopyridine (B143674), the aromatic protons show distinct signals with specific coupling patterns that allow for their assignment. chemicalbook.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the five carbon atoms in the pyridine ring. The chemical shifts of these carbons are influenced by the electron-donating amino group and the electron-withdrawing thiol group. Data for related compounds like 6-aminopyridine-3-carboxamide can provide a reference for the expected chemical shift ranges. chemicalbook.com

Mass Spectrometry (High-Resolution Mass Spectrometry and Fragmentation Studies)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound (C₅H₆N₂S), distinguishing it from other compounds with the same nominal mass. rsc.org

Fragmentation Studies: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragment ions is characteristic of the molecule's structure and can be used to confirm the identity of the compound. The fragmentation pathways of this compound would likely involve the loss of small, stable neutral molecules such as HCN, H₂S, or radicals from the pyridine ring and its substituents. Analyzing these fragmentation patterns helps to piece together the structure of the original molecule.

Electronic Spectroscopy (UV-Visible Absorption and Fluorescence)

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

UV-Visible Absorption Spectroscopy: The UV-Visible spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine ring and associated with the amino and thiol functional groups. msu.edu The position and intensity of these absorption maxima (λ_max) are influenced by the solvent polarity and the electronic nature of the substituents. researchgate.net For instance, the UV-Vis spectra of derivatives of this compound, such as phenothiazines, have been recorded in solvents like DMF. conscientiabeam.com

Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. Many pyridine derivatives are known to be fluorescent. acs.org The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, are sensitive to the molecular structure and the environment. For example, derivatives of 6-aminopyridinols have been studied for their fluorescence properties. ru.nl The fluorescence of this compound and its derivatives could be quenched or enhanced upon interaction with metal ions, making them potential candidates for fluorescent sensors. rsc.orgtubitak.gov.tr

X-ray Crystallography: Single Crystal and Powder Diffraction Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org

Powder X-ray Diffraction (PXRD): Powder X-ray diffraction is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess the purity of the sample. While not providing the same level of detail as single-crystal analysis, PXRD is a valuable tool for characterizing the solid-state properties of this compound and its derivatives. grafiati.com

Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique can be used to determine the thermal stability of this compound and to identify the temperatures at which it decomposes. The resulting thermogram would show the onset of decomposition and the percentage of weight loss at different temperatures.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference material as they are heated. This technique can detect physical and chemical changes that are not associated with a change in mass, such as melting, crystallization, and solid-state phase transitions. The DTA curve for this compound would show endothermic or exothermic peaks corresponding to these thermal events.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as radicals. While this compound itself is not a radical, EPR spectroscopy could be relevant in studying its derivatives or reaction products that may involve radical intermediates. For instance, if this compound were to be oxidized to a thiyl radical, EPR would be the ideal technique to detect and characterize this paramagnetic species. The EPR spectrum would provide information about the electronic structure and environment of the unpaired electron.

Chromatographic and Separation Science Methods (HPLC, GC-MS, UPLC)

The separation and quantification of this compound and its derivatives are crucial for monitoring reaction progress, assessing purity, and for detailed structural analysis. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for these purposes. The choice of method often depends on the volatility, thermal stability, and polarity of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pyridinethiol compounds, which are often non-volatile and thermally labile. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed.

Detailed Research Findings:

In the context of synthesizing derivatives of this compound, such as N-(5-(6-aminopyridin-3-ylthio)pyrazin-2-yl)-4-chlorophenylsulfonamide, HPLC is utilized to monitor the reaction and purify the product. A typical method involves a C8 stationary phase with a gradient elution. The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. For instance, a gradient running from 0% to 100% of an acetonitrile/methanol mixture in the presence of a buffer like Tris phosphate (B84403) allows for the effective separation of starting materials, intermediates, and the final product. Detection is commonly performed using a UV detector at a wavelength where the aromatic rings of the pyridine and any coupled moieties exhibit strong absorbance, such as 225 nm. google.com

Interactive Data Table: HPLC Conditions for a this compound Derivative

| Parameter | Value |

| Column | ACE C8 |

| Dimensions | 4.6 x 150 mm |

| Mobile Phase | Acetonitrile/Methanol (60:40) in 20mM Tris phosphate buffer |

| Gradient | 0-100% |

| Flow Rate | 1.5 mL/minute |

| Detection | UV at 225 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is best suited for volatile and thermally stable compounds. For non-volatile thiols like this compound, derivatization is often necessary to increase their volatility and thermal stability.

Detailed Research Findings:

While specific GC-MS methods for this compound are not extensively documented in publicly available literature, general methods for the analysis of volatile thiols can be adapted. This typically involves derivatization to form a less polar and more volatile derivative. A common derivatizing agent for thiols is pentafluorobenzyl bromide (PFBBr), which reacts with the thiol group to form a stable PFB ether. The resulting derivative is then amenable to GC-MS analysis. The separation is achieved on a capillary column, often with a nonpolar stationary phase, and the mass spectrometer provides identification based on the fragmentation pattern of the derivatized analyte.

Interactive Data Table: Proposed GC-MS Parameters for Derivatized this compound

| Parameter | Proposed Value |

| Derivatizing Agent | Pentafluorobenzyl bromide (PFBBr) |

| Column | DB-5ms (or equivalent) |

| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-500 amu |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that uses smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity. When coupled with mass spectrometry (UPLC-MS/MS), it becomes a powerful tool for the trace-level quantification and structural confirmation of compounds in complex matrices.

Detailed Research Findings:

The analysis of derivatives of this compound has been successfully performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that falls under the umbrella of UPLC in modern applications. google.com For instance, the analysis of a pyrimidine (B1678525) derivative of this compound was carried out using an Agilent 1100 liquid chromatographic system coupled to a MicroMass Quattro Micro mass spectrometer. google.com The mobile phase consisted of a mixture of water and methanol, both containing 0.05% (v/v) formic acid to improve ionization efficiency. google.com The use of a gradient elution ensures the separation of components with varying polarities within a short run time. google.com The mass spectrometer, operating in single MS mode with electrospray ionization, provides highly specific detection and structural information. google.com

Interactive Data Table: LC-MS/MS Conditions for a this compound Derivative

| Parameter | Value |

| LC System | Agilent 1100 (or equivalent UPLC system) |

| Mass Spectrometer | MicroMass Quattro Micro (or equivalent tandem MS) |

| Mobile Phase A | Water + 0.05% (v/v) formic acid |

| Mobile Phase B | Methanol + 0.05% (v/v) formic acid |

| Gradient | Optimized for the compound of interest |

| Total Run Time | 6 minutes |

| Injection Volume | 20 µL |

| Ionization Mode | Electrospray Ionization (ESI) |

Computational and Theoretical Chemistry Studies of 6 Aminopyridine 3 Thiol

Electronic Structure Calculations (Density Functional Theory and Ab Initio Methods)

The electronic structure of 6-Aminopyridine-3-thiol has been investigated using computational methods to understand the distribution of electrons and the nature of its chemical bonds. An experimental X-ray crystallography study has shown that the this compound molecule is planar. nih.govresearchgate.net This planarity is a key parameter used as a starting point for computational models.

Density Functional Theory (DFT) and ab initio methods are the primary tools for these calculations. mdpi.commaterialsciencejournal.org For aminopyridine and pyridine-thiol derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or cc-pVDZ, are employed to optimize the molecular geometry and calculate electronic properties. materialsciencejournal.orgscience.gov These calculations typically confirm the planarity of the pyridine (B92270) ring and provide precise bond lengths and angles. For instance, studies on similar aminopyridine Schiff bases and pyridine oximes have successfully used DFT to determine stable molecular geometries. acs.orgmdpi.comresearchgate.net

In the case of this compound, theoretical calculations would focus on the influence of the amino (-NH₂) and thiol (-SH) groups on the electronic density of the pyridine ring. The amino group is a strong electron-donating group, increasing the electron density on the ring, while the thiol group can act as either a weak electron donor or acceptor depending on its protonation state and environment. Ab initio calculations, such as Møller–Plesset perturbation theory (MP2), can provide even more accurate results, especially for understanding intermolecular interactions, though at a higher computational cost. mdpi.com

Table 1: Representative Calculated Bond Lengths for Aminopyridine Derivatives from DFT Studies (Note: This table presents typical bond lengths for analogous compounds to illustrate expected values for this compound.)

| Bond | Typical Calculated Bond Length (Å) | Reference |

|---|---|---|

| C-C (pyridine ring) | 1.373 - 1.420 | nih.gov |

| C-N (pyridine ring) | 1.341 - 1.472 | nih.gov |

| C-NH₂ | ~1.360 | Analogous Systems |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, typically using the Gauge-Including Atomic Orbital (GIAO) method. Calculations for aminopyridine derivatives have shown that DFT methods like B3LYP with basis sets such as 6-311+G(2d,p) can provide chemical shift values that correlate well with experimental spectra after appropriate scaling. beilstein-journals.org For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons on the pyridine ring and the protons of the amino and thiol groups, providing insight into the electronic environment of each atom. While experimental NMR data is available from commercial sources, computational prediction allows for a deeper assignment of these signals. bldpharm.comchemistrysteps.com

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies of this compound can be calculated using DFT. science.gov These calculations yield a set of harmonic frequencies corresponding to the normal modes of vibration. acs.org Theoretical spectra for related molecules like 4-aminoantipyrine (B1666024) and other pyridine derivatives have been successfully constructed and compared with experimental FT-IR and FT-Raman spectra. science.gov For this compound, key vibrational modes of interest would include the N-H stretching and bending modes of the amino group, the S-H stretching of the thiol group, and the various C-C and C-N stretching modes within the pyridine ring.

Table 2: Representative Calculated Vibrational Frequencies for Aminopyridine/Thiol Derivatives (Note: This table shows typical calculated frequencies for key functional groups found in molecules similar to this compound.)

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Functional Group | Reference |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | Amino | mdpi.com |

| S-H Stretch | ~2550 | Thiol | |

| C=N Stretch (ring) | 1450 - 1495 | Pyridine | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and how they interact with other molecules. mdpi.comlibretexts.org For a relatively rigid molecule like this compound, MD simulations are particularly useful for analyzing its interactions with solvent molecules and other solutes. nih.gov

Conformational Analysis: While the pyridine ring itself is rigid, rotation around the C-S and C-N bonds can lead to different conformations. ijpsr.comnih.govnih.gov MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers. Studies on similar bicyclic molecules show that even small energy differences of less than 2 kJ/mol can determine the predominant geometry in a given environment. researchgate.net

Intermolecular Interactions: MD simulations excel at modeling non-covalent interactions. For this compound, this includes the formation of hydrogen bonds via the amino and thiol groups, as well as with the pyridine nitrogen. nih.gov Simulations can model how the molecule interacts with water, revealing the structure of its hydration shell. mdpi.com They can also predict how multiple molecules of this compound might self-assemble through hydrogen bonding and π-π stacking interactions between the pyridine rings, as observed in its crystal structure. nih.gov

Reactivity and Selectivity Prediction through Frontier Molecular Orbital Theory (e.g., HOMO-LUMO analysis, chemical hardness)

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting chemical reactivity. nih.gov By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can identify the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is likely distributed over the pyridine ring, marking the areas susceptible to nucleophilic attack. tandfonline.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated:

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Electronegativity (χ): This describes the molecule's ability to attract electrons.

Electrophilicity Index (ω): This quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment.

DFT calculations on aminopyridine Schiff bases have been used to compute these parameters to understand their reactivity. researchgate.net

Table 3: Representative Calculated Quantum Chemical Parameters for Analogous Compounds (Note: This table provides example values from DFT calculations on related molecules to illustrate the expected range for this compound.)

| Parameter | Definition | Typical Calculated Value | Reference |

|---|---|---|---|

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -4.85 eV | materialsciencejournal.org |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -0.60 eV | materialsciencejournal.org |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.25 eV | materialsciencejournal.org |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.12 eV | materialsciencejournal.org |

Mechanistic Investigations of Reactions via Transition State Calculations

Computational chemistry can be used to map out the entire energy profile of a chemical reaction, including the identification of transition states. This allows for the detailed investigation of reaction mechanisms. For this compound, this could involve studying its synthesis or its participation in subsequent reactions.

For example, the thiol group can undergo S-alkylation or oxidation, while the amino group can be acylated or participate in condensation reactions. DFT calculations can be used to model the proposed pathways for these reactions. By calculating the Gibbs free energies of the reactants, products, and transition states, chemists can determine the activation energy for each step. nih.gov This can help explain why a particular regioisomer is formed or why certain reaction conditions are required. Studies on thiol additions to pyridinium (B92312) rings have successfully used DFT to calculate activation energies, confirming that the reaction is highly regioselective based on the lower energy barrier of one pathway over another. nih.gov

Computational Modeling of Coordination Environments and Ligand-Metal Interactions

The presence of multiple heteroatoms (two nitrogen atoms and one sulfur atom) makes this compound a potentially excellent ligand for coordinating with metal ions. Computational modeling can predict how it will bind to different metals. cyberleninka.ruresearchgate.netscirp.org

DFT is a reliable method for optimizing the geometry of metal complexes and analyzing the nature of the ligand-metal bonds. mdpi.com Calculations can determine the preferred coordination sites (e.g., whether the metal binds to the pyridine nitrogen, the amino nitrogen, or the sulfur atom) and the resulting geometry of the complex (e.g., tetrahedral, square planar, or octahedral). mdpi.comcyberleninka.ru The analysis of vibrational frequencies (e.g., the shift in C-N or C-S stretching frequencies upon coordination) and Natural Bond Orbital (NBO) analysis can further elucidate the strength and nature of the coordinate bonds. Studies on complexes of 3-aminopyridine (B143674) with various transition metals have successfully used these methods to propose and confirm their structures. scirp.org

In Silico Molecular Interaction Studies (e.g., with enzymatic active sites, protein binding pockets for chemical insights, excluding biological activity assessment)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein enzyme. d-nb.inforesearchgate.net This method provides chemical insights into the specific intermolecular interactions that stabilize the complex.

For this compound, docking studies could be performed to understand how it might fit into a protein's active site. The simulation would identify potential hydrogen bonds between the amino and thiol groups of the ligand and amino acid residues (like aspartate, serine, or glutamate) in the protein. iucr.org It could also reveal π-π stacking interactions between the pyridine ring and aromatic residues like phenylalanine or tyrosine, and potential hydrophobic interactions. d-nb.info

Such in silico studies on related aminopyridine-dicarbonitrile and sulfonamide derivatives have been used to rationalize their binding modes with enzymes like α-glucosidase and various receptors. researchgate.netunife.itresearchgate.net These studies focus on the chemical interactions—bond distances, angles, and binding energies—that govern the ligand-protein association, providing a structural hypothesis for molecular recognition without assessing the compound's biological activity. nih.gov

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous-flow systems represents a significant leap forward in chemical synthesis, offering enhanced safety, reproducibility, and scalability. rsc.orgeuropa.eu For 6-aminopyridine-3-thiol, integrating its synthesis and derivatization into automated flow chemistry platforms could revolutionize its accessibility and application.

Table 1: Comparison of Batch vs. Flow Synthesis for this compound Derivatives

| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Scalability | Often problematic, requiring re-optimization. | Simpler scale-up by running the system for longer periods. rsc.org |

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety due to small reaction volumes and better heat transfer. researchgate.net |

| Reproducibility | Can vary between batches. | High reproducibility due to precise control of parameters. researchgate.net |

| Reagent Use | Larger quantities needed, leading to more waste. | Minimal reagent consumption (micromole scale). rsc.org |

| Throughput | Low; one reaction at a time. | High; suitable for combinatorial library synthesis. labmanager.com |

| Data Logging | Manual or limited. | Real-time monitoring and automated data logging. labmanager.com |

Exploration of Novel Reactivity Pathways for this compound

Beyond its established reactions, future research will likely focus on uncovering and harnessing novel reactivity pathways for this compound. The unique electronic interplay between the amino group, the thiol moiety, and the pyridine (B92270) ring suggests a rich and underexplored chemical space.

One promising avenue is the generation of N-centered radicals from the aminopyridine moiety. N-aminopyridinium salts, formed by reacting aminopyridines with appropriate reagents, can serve as precursors to amidyl radicals upon single-electron reduction. acs.org This approach, potentially facilitated by photoredox catalysis, could enable direct C-H amidation of arenes and heteroarenes using the this compound core, opening up new strategies for creating complex molecular architectures. acs.org The reactivity of these radicals can be fine-tuned by modifying substituents, offering a versatile tool for synthesis. acs.org

Furthermore, the thiol group can participate in various transformations beyond simple alkylation or oxidation. Its nucleophilicity can be exploited in Michael additions or as a key functional group in the synthesis of sulfur-containing heterocycles. acs.org The development of reactions that engage both the amino and thiol groups simultaneously or sequentially in a controlled manner will be crucial for accessing novel molecular scaffolds.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques are poised to provide unprecedented real-time insights into the transformations of this compound.

In situ Fourier-Transform Infrared (FTIR) spectroscopy, particularly in an Attenuated Total Reflection (ATR) setup, is a powerful tool for monitoring reactions in real-time. uu.nl By coating an ATR crystal with a catalyst or porous material, reactions involving this compound in solution or within confined spaces can be followed, allowing for the identification of transient intermediates and the elucidation of reaction pathways. uu.nl

Fluorescence-based probes offer another sophisticated method for reaction monitoring. acs.org Probes can be designed to react selectively with either the thiol or amino functionality of this compound or its reaction products. acs.orgnih.gov For example, a probe could be designed to "turn on" a fluorescent signal upon reacting with the thiol group, allowing for sensitive detection and quantification during a reaction. acs.orgresearchgate.net The development of ratiometric probes, which exhibit a wavelength shift upon reaction, could provide even more reliable data by correcting for variations in probe concentration or excitation intensity. nih.gov These advanced probes are critical for high-throughput screening of reaction conditions and enzymatic assays. acs.org

Machine Learning and Artificial Intelligence in Molecular Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, from molecular design to synthesis planning. nih.gov For this compound, these computational tools can accelerate the discovery of new derivatives with desired properties.

Table 2: Applications of AI/ML in this compound Research

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Virtual Screening | Quantitative Structure-Activity Relationship (QSAR) models | Rapidly identifies potential hits from large compound libraries. pnnl.gov |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Designs novel molecules with optimized properties based on the core scaffold. mdpi.com |

| Property Prediction | Graph Neural Networks (GNNs), Deep Learning Models | Predicts physicochemical properties, bioactivity, and toxicity. researchgate.netumich.edu |

| Reaction Optimization | Bayesian Optimization, Neural Networks | Predicts optimal reaction conditions (yield, selectivity) to guide experiments. rsc.org |

| Synthesis Planning | Retrosynthesis Algorithms | Proposes viable synthetic routes to target derivatives. nih.gov |

Sustainable and Green Chemical Processes for Synthesis and Application

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly central to modern synthesis. mdpi.com Future research on this compound will undoubtedly prioritize the development of sustainable and eco-friendly methods for its production and use.

Key strategies include the use of green solvents like water or supercritical CO2, the development of highly efficient catalytic systems to minimize waste, and the use of alternative energy sources such as microwave or ultrasound irradiation. longdom.orgmdpi.com Ultrasound-assisted synthesis, for example, can accelerate reaction rates, improve yields, and reduce energy consumption, often under ambient conditions. researchgate.net The ideal green synthesis is characterized by being a single-step, atom-efficient process that uses safe, readily available materials and generates no waste. semanticscholar.org The development of such processes for this compound and its derivatives is a key long-term goal. This involves designing reactions with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. longdom.org

Multicomponent Reactions and Modular Synthesis Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements from all starting materials, offer a powerful strategy for rapidly building molecular complexity. rsc.orgpreprints.org The structure of this compound, with its distinct amino and thiol nucleophiles and the pyridine ring, makes it an ideal candidate for the design of novel MCRs.

By combining this compound with various aldehydes, isocyanides, or other reactive partners, a vast and diverse library of complex heterocyclic compounds can be generated in a highly efficient manner. beilstein-journals.orgmdpi.com These MCRs are prized for their high atom- and pot-economy, often proceeding under mild conditions and simplifying purification procedures. rsc.org

Modular synthesis, a related concept, involves the stepwise assembly of a target molecule from pre-functionalized building blocks. rsc.orguga.edu this compound can serve as a versatile central scaffold. Different functional modules could be selectively attached at the amino group, the thiol group, or the pyridine ring, allowing for the systematic construction of molecules with tailored properties. This "plug-and-play" approach is particularly valuable in drug discovery and materials science, where fine-tuning of molecular structure is essential for optimizing function. rsc.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-aminopyridinium salts |

| Supercritical CO2 |

| Imatinib |

| 2-Aminopyrimidines |

| 2-aminopyridine (B139424) |

| 3-aminopyridine (B143674) |

| Barbituric acid |

| Phenylglyoxal |

| Malononitrile |

| 4-hydroxycoumarin |

| Sulfamic acid |

| 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |

Q & A

Q. What are the established synthetic routes for 6-Aminopyridine-3-thiol, and what are their key reaction conditions?

Methodological Answer: The synthesis of this compound typically involves heterocyclic condensation or functional group modification. A common approach includes:

- Reaction of 6-aminouracil derivatives with thiol-containing reagents under reflux in dry DMF with catalytic piperidine, followed by trituration and crystallization .

- Multi-component reactions using aryl aldehydes, cyanoacetamide, and thiols under basic or acidic conditions, often yielding dihydropyridine intermediates that require oxidation .

- Microwave-assisted synthesis (not explicitly cited but inferred from analogous methods) to reduce reaction times and improve yields, though optimization is necessary.

Key Conditions:

- Temperature: Reflux (100–150°C) for 6–12 hours.

- Solvents: Dry DMF, ethanol, or acetonitrile.

- Catalysts: Piperidine, acetic acid, or Lewis acids.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- NMR (¹H/¹³C): Assign peaks for amino (-NH₂), thiol (-SH), and pyridine protons. Aromatic protons typically appear at δ 6.5–8.5 ppm .

- IR: Confirm thiol (-SH) stretching at 2550–2600 cm⁻¹ and amino (-NH₂) bands at 3300–3500 cm⁻¹ .

- Mass Spectrometry (ESI-MS): Validate molecular ion peaks and fragmentation patterns.

- Crystallography:

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact (based on analogous aminopyridine safety data) .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors.

- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the thiol group .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers design experiments to optimize the yield of this compound under varying catalytic conditions?

Methodological Answer: